molecular formula C16H24N2O3 B2510709 Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate CAS No. 1803581-07-8

Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate

Cat. No.: B2510709
CAS No.: 1803581-07-8
M. Wt: 292.379
InChI Key: DFFWWMVSRRFCEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate is a complex organic compound with a molecular formula of C16H24N2O3. This compound features a morpholine ring, a benzyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate typically involves the reaction of benzylamine with 2-(morpholin-4-yl)ethylamine, followed by esterification with methyl chloroacetate. The reaction is usually carried out under reflux conditions with a suitable solvent such as methanol or ethanol. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine moieties, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzyl group may enhance the compound’s binding affinity to certain proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{benzyl[2-(piperidin-4-yl)ethyl]amino}acetate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Methyl 2-{benzyl[2-(pyrrolidin-4-yl)ethyl]amino}acetate: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

methyl 2-[benzyl(2-morpholin-4-ylethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-20-16(19)14-18(13-15-5-3-2-4-6-15)8-7-17-9-11-21-12-10-17/h2-6H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFWWMVSRRFCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CCN1CCOCC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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